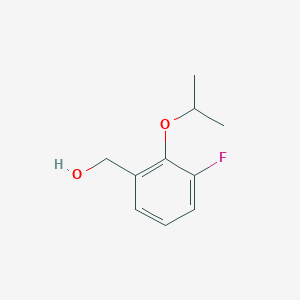

![molecular formula C15H13NO2 B6316867 5-Phenethyl-benzo[d]isoxazol-3-ol, 95% CAS No. 855996-76-8](/img/structure/B6316867.png)

5-Phenethyl-benzo[d]isoxazol-3-ol, 95%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

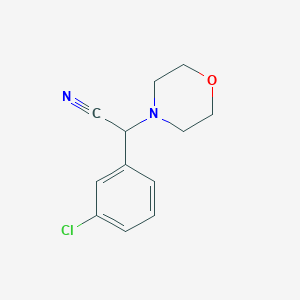

5-Phenethyl-benzo[d]isoxazol-3-ol, also known as PBI, is a potent and promising compound that has gained significant attention in recent years due to its unique physical, chemical, and biological properties. It belongs to the class of organic compounds known as benzisoxazolones, which are aromatic compounds containing a benzene ring fused to an isoxazolone moiety . The molecular formula is C15H13NO2 and the molecular weight is 239.27 g/mol.

Synthesis Analysis

Isoxazoles, including 5-Phenethyl-benzo[d]isoxazol-3-ol, can be synthesized using various methods. One of the most common methods is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents . A recent study reported an efficient, catalyst-free, and microwave-assisted one-pot method for the synthesis of 5-substituted isoxazoles .Molecular Structure Analysis

The isoxazole ring is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is an azole with an oxygen atom bonded to a nitrogen atom . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis

Isoxazoles, including 5-Phenethyl-benzo[d]isoxazol-3-ol, can undergo a variety of chemical reactions. The presence of the labile N–O bond in the isoxazole ring allows for the generation of various 1,3-bifunctional derivatives of carbonyl compounds . The selectivity of these transformations is a significant area of study in the synthesis of isoxazoles .安全和危害

According to the safety data sheet, 5-Phenethyl-benzo[d]isoxazol-3-ol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

未来方向

Given the wide spectrum of biological activities and therapeutic potential of isoxazoles, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This will help in the development of clinically viable drugs using this information .

作用机制

Mode of Action

Isoxazole derivatives have been associated with a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidiabetic, and immunosuppressant effects . The substitution of various groups on the isoxazole ring imparts different activities .

Biochemical Pathways

For instance, the presence of the labile N–O bond in the isoxazole ring allows for the generation of various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .

Pharmacokinetics

In silico predictions indicated that isoxazole derivatives possess good drug-likeness and pharmacokinetic profile .

Result of Action

One study mentioned that a series of 3-(benzo[d]isoxazol-3-yl)-n-substituted pyrrolidine-2,5-dione compounds were synthesized and screened, finding compounds that afforded protection against human generalized tonic-clonic seizures and generalized absence tonic-clonic seizures .

Action Environment

The synthesis of isoxazoles has been studied extensively, and various synthetic methods have been developed, some of which are eco-friendly .

属性

IUPAC Name |

5-(2-phenylethyl)-1,2-benzoxazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-15-13-10-12(8-9-14(13)18-16-15)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGFIENRJGJWRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC3=C(C=C2)ONC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenethyl-benzo[d]isoxazol-3-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Benzyloxy)-3-chlorophenyl]methanol](/img/structure/B6316794.png)

![N-[1-Oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]carbonitrile](/img/structure/B6316804.png)

![(4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-phenyloxazole], 98%](/img/structure/B6316860.png)

![5-(Trimethylsilyl)benzo[d][1,3]dioxol-6-yl trifluoromethanesulfonate](/img/structure/B6316874.png)

![1,1-Dioxo-1H-benzo[b]thiophene-6-sulfonyl chloride, 95%](/img/structure/B6316892.png)